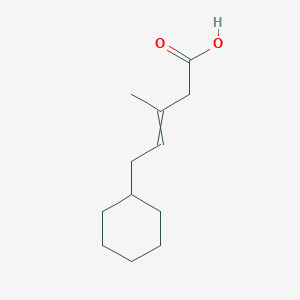

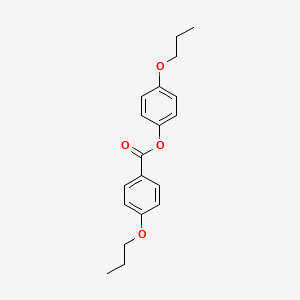

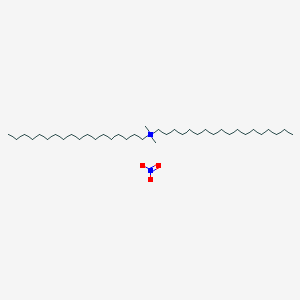

![molecular formula C21H20N2O2 B12544505 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine CAS No. 150701-11-4](/img/structure/B12544505.png)

4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[2-(2,5-Dimetoxi-fenil)etenil]-4’-metil-2,2’-bipiridina es un compuesto conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de bipiridina con un grupo dimetoxi-fenil y un grupo metil, lo que lo convierte en un tema interesante para la investigación en química orgánica y ciencia de materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-[2-(2,5-Dimetoxi-fenil)etenil]-4’-metil-2,2’-bipiridina suele implicar los siguientes pasos:

Materiales de partida: La síntesis comienza con 2,5-dimetoxi-benzaldehído y 4-metil-2,2’-bipiridina.

Reacción de condensación: El paso clave implica una reacción de condensación entre 2,5-dimetoxi-benzaldehído y 4-metil-2,2’-bipiridina en presencia de una base como el carbonato de potasio.

Condiciones de reacción: La reacción suele llevarse a cabo en un disolvente como etanol o metanol a temperaturas elevadas para facilitar la formación del producto deseado.

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de disolventes y reactivos de grado industrial y la utilización de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

4-[2-(2,5-Dimetoxi-fenil)etenil]-4’-metil-2,2’-bipiridina puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las quinonas correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio para obtener derivados reducidos.

Sustitución: El núcleo de bipiridina permite reacciones de sustitución, donde se pueden introducir grupos funcionales utilizando reactivos electrófilos o nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Reactivos electrófilos como los haluros de alquilo en presencia de una base.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de bipiridina reducidos.

Sustitución: Compuestos de bipiridina funcionalizados.

Aplicaciones Científicas De Investigación

4-[2-(2,5-Dimetoxi-fenil)etenil]-4’-metil-2,2’-bipiridina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como ligando en química de coordinación para formar complejos con metales de transición.

Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.

Medicina: Se explora por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.

Mecanismo De Acción

El mecanismo de acción de 4-[2-(2,5-Dimetoxi-fenil)etenil]-4’-metil-2,2’-bipiridina implica su interacción con dianas moleculares y vías específicas:

Dianas moleculares: El compuesto puede unirse a iones metálicos, formando complejos de coordinación que exhiben propiedades electrónicas y fotofísicas únicas.

Vías implicadas: La interacción con iones metálicos puede influir en los procesos de transferencia de electrones, lo que lo hace útil en aplicaciones como la catálisis y los dispositivos electrónicos.

Comparación Con Compuestos Similares

Compuestos similares

Pterostilbeno: 3,5-Dimetoxi-4’-hidroxiestilbeno, conocido por sus propiedades antioxidantes.

4-Bromo-2,5-dimetoxi-feniletilamina: Un compuesto con propiedades psicoactivas.

Singularidad

4-[2-(2,5-Dimetoxi-fenil)etenil]-4’-metil-2,2’-bipiridina destaca por su núcleo de bipiridina, que proporciona propiedades de química de coordinación únicas, lo que lo hace muy valioso en ciencia de materiales y aplicaciones electrónicas.

Propiedades

Número CAS |

150701-11-4 |

|---|---|

Fórmula molecular |

C21H20N2O2 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]-4-methylpyridine |

InChI |

InChI=1S/C21H20N2O2/c1-15-8-10-22-19(12-15)20-13-16(9-11-23-20)4-5-17-14-18(24-2)6-7-21(17)25-3/h4-14H,1-3H3 |

Clave InChI |

DEVQFGNAPQUGLU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CC3=C(C=CC(=C3)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

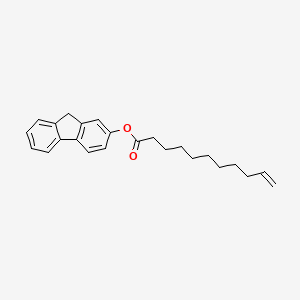

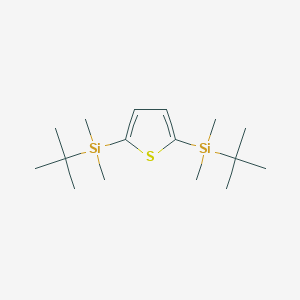

![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)

![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)